Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
CAS No.:
VCID: VC13438057
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate -](/images/structure/VC13438057.png)
Description |
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine class. This compound is characterized by its fused imidazole and pyridine ring system, with a formyl group at the 3-position and an ethyl ester group at the 1-position. Despite the lack of specific information on this exact compound in the provided sources, we can infer its properties and potential applications based on similar compounds within the same class. Synthesis and ReactionsThe synthesis of Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate likely involves formylation reactions of imidazo[1,5-a]pyridine derivatives. Formylation reactions typically require a formylating agent, such as formic acid or its derivatives, under specific conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, similar to other imidazo[1,5-a]pyridine derivatives. Biological ActivityWhile specific biological activity data for Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate are not available, compounds within the imidazo[1,5-a]pyridine class have shown potential in medicinal chemistry. They are often explored for antimicrobial and anticancer properties due to their ability to interact with biological molecules. Potential ApplicationsGiven the properties of similar compounds, Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate may have applications in pharmaceuticals and materials science. Its reactivity and potential biological activity make it a candidate for further research in drug development and chemical sensing technologies. Comparison with Related Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | ||||||||||||||||
Molecular Formula | C11H10N2O3 | ||||||||||||||||
Molecular Weight | 218.21 g/mol | ||||||||||||||||
IUPAC Name | ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate | ||||||||||||||||
Standard InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8-5-3-4-6-13(8)9(7-14)12-10/h3-7H,2H2,1H3 | ||||||||||||||||
Standard InChIKey | MIHYYEWIYDUJEP-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O | ||||||||||||||||
Canonical SMILES | CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O | ||||||||||||||||
PubChem Compound | 83383300 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume